molecular formula C9H12N2O2 B8610393 Methyl 3-amino-5-(aminomethyl)benzoate

Methyl 3-amino-5-(aminomethyl)benzoate

Cat. No. B8610393
M. Wt: 180.20 g/mol
InChI Key: QFQRXZGRUWNIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05879657

Procedure details

A solution of Methyl 3-Azidomethyl-5-nitrobenzoate (15.50 g, 65.7 mmol) and benzene sulfonic acid (22.14 g, 140 mmol) in warm methanol (320 ml) was placed in a Parr shaker bottle and purged with nitrogen for 15 minutes. Palladium on carbon catalyst (10% Pd/C, 4.0 g) was added and the shaker bottle was further purged with 7 pressurization-evacuation cycles, repressurized, and allowed to shake 18 hours, during which time the required amount of hydrogen was consumed. The catalyst was removed by filtration through a bed of Celite and the filtrate was concentrated under reduced pressure yielding a tan oil. Trituration with refluxing EtOAc (2×150 ml) followed by cooling 12 hours at -5° C. gave a tan solid which was collected by filtration, washed with EtOAc (2×50 ml) and dried under vacuum (25.82 g, 80%). 1H NMR (CD3OD): 8.25-8.23 (m, 1H), 8.07-8.06 (m, 1H), 7.86-7.80 (m, 5H), 7.49-7.42 (m, 6H), 4.29 (s, 2H), 3.97 (s, 3H).
Name
Methyl 3-Azidomethyl-5-nitrobenzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
22.14 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([N+:15]([O-])=O)[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[N+]=[N-].C1(S(O)(=O)=O)C=CC=CC=1.CCOC(C)=O>CO>[NH2:15][C:13]1[CH:12]=[C:7]([CH:6]=[C:5]([CH2:4][NH2:1])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Methyl 3-Azidomethyl-5-nitrobenzoate
Quantity
15.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
22.14 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
320 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Palladium on carbon catalyst (10% Pd/C, 4.0 g) was added
CUSTOM
Type
CUSTOM
Details
the shaker bottle was further purged with 7 pressurization-evacuation cycles
CUSTOM
Type
CUSTOM
Details
the required amount of hydrogen was consumed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding a tan oil
CUSTOM
Type
CUSTOM
Details
gave a tan solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum (25.82 g, 80%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC=1C=C(C(=O)OC)C=C(C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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